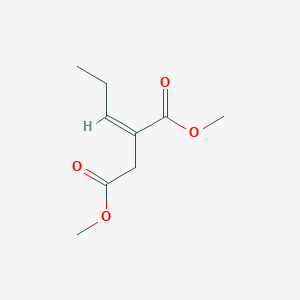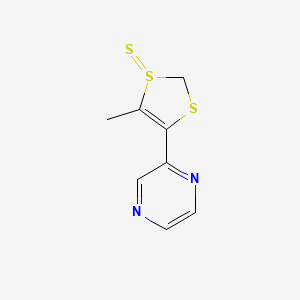
3-amino-1-(2-aminopropanoyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-(2-aminopropanoyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that features both amino and boronic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-aminopropanoyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrrolidine ring: Starting from a suitable precursor, such as a substituted butane, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the boronic acid group: The boronic acid group can be introduced via a hydroboration reaction, where an alkene precursor is reacted with a borane reagent.
Amination reactions: The amino groups can be introduced through nucleophilic substitution reactions using amine reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronic acid group, forming borates.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Borates and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor for the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of boronic acid.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with unique properties due to the presence of boronic acid.
Mechanism of Action
The mechanism of action of 3-amino-1-(2-aminopropanoyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which could be a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-(2-aminopropanoyl)-4-(3-hydroxypropyl)pyrrolidine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a boronic acid group.
3-amino-1-(2-aminopropanoyl)-4-(3-methylpropyl)pyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a boronic acid group.
Uniqueness
The presence of the boronic acid group in 3-amino-1-(2-aminopropanoyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid makes it unique compared to its analogs. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H22BN3O5 |
|---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
3-amino-1-(2-aminopropanoyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18) |
InChI Key |
ZZJLMZYUGLJBSO-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


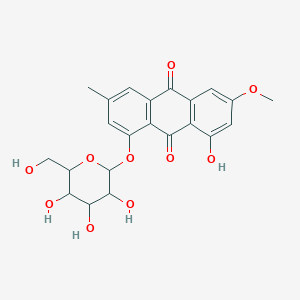
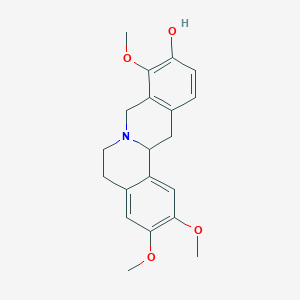
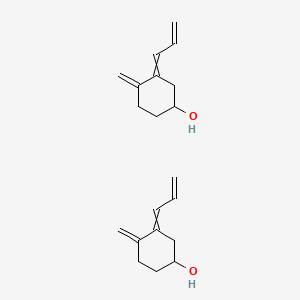
![(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B13391979.png)
![2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid](/img/structure/B13391985.png)
![4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile](/img/structure/B13391992.png)
![2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide hydrochloride](/img/structure/B13391998.png)
![3-[6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B13392011.png)
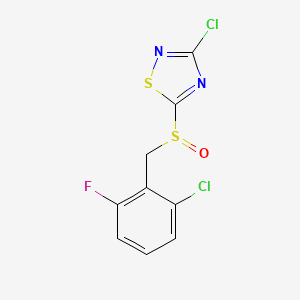
![1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13392026.png)
![1-[4-[2-(4-Acetylphenyl)acetyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-en-1-one;tert-butyl 4-[2-[5-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-yl]-2-oxoethyl]benzoate](/img/structure/B13392029.png)
![4-[(2-Butyl-3-benzofuranyl)methyl]-5-hydroxy-1-cyclohexa-2,4-dienone](/img/structure/B13392035.png)
